Home > Products > Screening Compounds P104179 > Proadrenomedullin (1-20) (human)
Proadrenomedullin (1-20) (human) - 150238-87-2

Proadrenomedullin (1-20) (human)

Catalog Number: EVT-242932
CAS Number: 150238-87-2
Molecular Formula: C₁₁₂H₁₇₈N₃₆O₂₇
Molecular Weight: 2460.84
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Proadrenomedullin (1-20) (human) is a 20-amino acid peptide corresponding to the N-terminal fragment of the prohormone proadrenomedullin. [] Adrenomedullin itself is a 52-amino acid peptide hormone with a six-membered ring structure formed by a disulfide bond between two cysteine residues. [] This hormone plays a role in various physiological processes, including vasodilation, angiogenesis, and regulation of fluid and electrolyte balance. [] While the full-length adrenomedullin originates from the proadrenomedullin molecule, the specific biological role of Proadrenomedullin (1-20) (human) is less well-defined and requires further investigation. Research on Proadrenomedullin (1-20) (human) focuses on understanding its potential as a research tool to elucidate the complex processing and function of the adrenomedullin system.

Adrenomedullin

Compound Description: Adrenomedullin is a 52-amino acid peptide hormone initially isolated from human pheochromocytoma. [] It plays a significant role in regulating blood pressure and has been implicated in various physiological processes, including vasodilation, angiogenesis, and natriuresis.

Relevance: Adrenomedullin is directly derived from its precursor, proadrenomedullin, through enzymatic cleavage. [] The (1-20) fragment of Proadrenomedullin represents a portion of the N-terminal region of the full adrenomedullin peptide.

Corticotropin-Releasing Factor (CRF)

Compound Description: Corticotropin-releasing factor (CRF) is a 41-amino acid peptide hormone primarily synthesized in the hypothalamus. [, ] It acts as a critical regulator of the hypothalamic-pituitary-adrenal (HPA) axis, stimulating the release of adrenocorticotropic hormone (ACTH) from the pituitary gland in response to stress.

Relevance: Ovine CRF shares a striking sequence homology with Urotensin I, which also exhibits some structural similarities to Proadrenomedullin (1-20) (human). [] This suggests a potential evolutionary relationship and possible functional overlap between these peptides, although their specific binding sites and downstream signaling pathways may differ.

Urotensin I

Compound Description: Urotensin I is a cyclic neuropeptide originally isolated from the urophysis of fish. [] It exhibits potent hypotensive activity in mammals and birds, in addition to stimulating corticotropin release in both fish and mammals.

Relevance: Urotensin I demonstrates significant sequence homology with both ovine Corticotropin-Releasing Factor (CRF) and frog Sauvagine. [] Notably, Urotensin I shares a conserved N-terminal sequence (H-Asn-Asp-Asp-) with Proadrenomedullin (1-20) (human), suggesting a potential evolutionary relationship and possible functional overlap.

Sauvagine

Compound Description: Sauvagine is a 40-amino acid peptide first isolated from the skin of the South American frog, Phyllomedusa sauvagei. [] It exerts a wide range of physiological effects, including hypotension, antidiuresis, and hyperglycemia.

Relevance: Sauvagine exhibits notable sequence homology with both ovine Corticotropin-Releasing Factor (CRF) and Urotensin I. [] Although Sauvagine's specific structural relationship to Proadrenomedullin (1-20) (human) isn't directly addressed in the provided texts, its similarity to Urotensin I suggests a potential indirect connection.

Growth Hormone-Releasing Factor (GRF)

Compound Description: Growth hormone-releasing factor (GRF) is a hypothalamic peptide hormone that stimulates the synthesis and release of growth hormone (GH) from the anterior pituitary gland. [, ] Both human pancreatic tumor-derived GRF and human hypothalamic GRF consist of 44 amino acids and share identical sequences. []

Relevance: While not directly mentioned as structurally related to Proadrenomedullin (1-20) (human), GRF is another example of a peptide hormone derived from a larger precursor molecule. [, ] Similar to the processing of Proadrenomedullin, GRF undergoes enzymatic cleavage to achieve its mature, active form. This highlights a common theme in peptide hormone biosynthesis and emphasizes the importance of post-translational modifications.

Overview

Proadrenomedullin (1-20) is a biologically active peptide derived from proadrenomedullin, which serves as a precursor to adrenomedullin. This peptide is characterized by a unique 20-residue sequence known as proadrenomedullin NH₂-terminal 20 peptide. It plays significant roles in various physiological processes, including vasodilation and modulation of immune responses. Proadrenomedullin (1-20) has been identified in human plasma and is implicated in cardiovascular regulation and inflammatory responses .

Source

Proadrenomedullin (1-20) is primarily sourced from human tissues, particularly the adrenal medulla and pheochromocytoma cells. It is released into the bloodstream and can be detected in plasma, where it exerts its physiological effects .

Classification

This compound belongs to the class of peptides and is categorized under vasoactive intestinal peptides. Its classification is significant due to its involvement in various receptor interactions that affect vascular tone and immune functions .

Synthesis Analysis

Methods

The synthesis of Proadrenomedullin (1-20) can be achieved through solid-phase peptide synthesis, a widely used method for producing peptides in a controlled manner. This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.

Technical Details

The synthesis typically begins with the attachment of the first amino acid to the resin, followed by the coupling of subsequent amino acids using activating agents such as N,N'-diisopropylcarbodiimide. The final product is cleaved from the resin and purified using high-performance liquid chromatography. The sequence of Proadrenomedullin (1-20) is as follows:

Sequence: H-Ala-Arg-Leu-Asp-Val-Ala-Ser-Glu-Phe-Arg-Lys-Lys-Trp-Asn-Lys-Trp-Ala-Leu-Ser-Arg-NH₂ .

Molecular Structure Analysis

Structure

Proadrenomedullin (1-20) has a complex three-dimensional structure that contributes to its biological activity. The molecular formula for this peptide is C112H178N36O27, indicating a substantial number of amino acids and functional groups that facilitate its interactions with various receptors .

Data

The molecular weight of Proadrenomedullin (1-20) is approximately 2,451.7 g/mol, which is crucial for understanding its pharmacokinetics and dynamics in biological systems .

Chemical Reactions Analysis

Reactions

Proadrenomedullin (1-20) participates in several biochemical reactions, primarily involving receptor binding that leads to downstream signaling cascades. These reactions include:

  • Binding to specific receptors such as the adrenomedullin receptor and various G-protein coupled receptors.
  • Inducing vasodilation through signaling pathways that involve cyclic adenosine monophosphate production.

Technical Details

The interaction with receptors can lead to various physiological responses, including inhibition of catecholamine release from chromaffin cells, which is significant in stress responses and cardiovascular function .

Mechanism of Action

Process

The mechanism of action for Proadrenomedullin (1-20) involves its binding to specific receptors on target cells, leading to activation of intracellular signaling pathways. This process typically includes:

  1. Receptor Binding: The peptide binds to G-protein coupled receptors.
  2. Signal Transduction: Activation of adenylate cyclase results in increased levels of cyclic adenosine monophosphate.
  3. Physiological Response: This cascade leads to vasodilation and modulation of inflammatory responses.

Data

Studies indicate that Proadrenomedullin (1-20) has an inhibitory concentration for catecholamine release at approximately 350 nM, showcasing its potency in modulating physiological functions .

Physical and Chemical Properties Analysis

Physical Properties

Proadrenomedullin (1-20) appears as a white powder or lyophilized solid when synthesized. It is soluble in water and exhibits stability under physiological conditions.

Chemical Properties

Key chemical properties include:

  • Molecular Weight: Approximately 2,451.7 g/mol
  • Solubility: Soluble in aqueous solutions
  • Stability: Stable under neutral pH conditions but may degrade under extreme pH or temperature variations .
Applications

Scientific Uses

Proadrenomedullin (1-20) has several applications in scientific research:

  • Cardiovascular Studies: Investigating its role in blood pressure regulation and heart function.
  • Inflammation Research: Understanding its effects on immune responses and potential therapeutic uses in inflammatory diseases.
  • Biomarker Studies: Exploring its potential as a biomarker for various diseases, particularly those involving cardiovascular dysfunction.
Molecular Structure and Biosynthesis of Proadrenomedullin (1-20) (Human)

Genomic Organization and Precursor Processing

Gene Localization and Transcriptional Regulation

The human proadrenomedullin N-terminal 20 peptide (PAMP) originates from the ADM gene (Adrenomedullin), located on chromosome 11p15.4 (GRCh38 coordinates: NC_000011.10, 10305073..10307397) [2] [6]. This gene spans approximately 2.3 kilobases and consists of 4 exons that encode a 185-amino acid preprohormone precursor (preproadrenomedullin). The ADM gene exhibits broad tissue expression, with highest mRNA levels observed in the placenta, adrenal medulla, cardiovascular tissues, kidneys, and lungs [2] [10]. Transcriptional regulation of ADM is responsive to hypoxic conditions and inflammatory stimuli (e.g., proinflammatory cytokines), positioning it as a stress-responsive gene. Hypoxia-inducible factor-1α (HIF-1α) binding sites in the promoter region facilitate oxygen-sensitive expression, while NF-κB mediates inflammation-driven upregulation [5] [6].

Table 1: Genomic Features of Human ADM Gene

FeatureSpecification
Chromosomal Location11p15.4
Gene ID133
mRNA RefSeqNM_001124.3
Protein RefSeqNP_001115.1
Exon Count4
Precursor ProteinPreproadrenomedullin (185 aa)
Major Tissues of ExpressionAdrenal medulla, heart, lung, kidney

Post-Translational Cleavage of Preproadrenomedullin

Preproadrenomedullin undergoes sequential proteolytic processing to generate biologically active peptides. Initial signal peptide cleavage (residues 1-21) yields proadrenomedullin (164 aa). This precursor is then enzymatically processed at two critical sites:

  • Proteolysis at Lys⁴³-Arg⁴⁴ by prohormone convertases (PC1/3 or PC2) releases PAMP (Proadrenomedullin (1-20), corresponding to residues 22-41 of preproadrenomedullin).
  • Cleavage at Arg¹⁴⁸-Lys¹⁴⁹-Arg¹⁵⁰ generates adrenomedullin (AM, residues 95-146), which undergoes C-terminal amidation via glycine-mediated peptidylglycine α-amidating monooxygenase (PAM) [6] [10]. PAMP itself terminates with a C-terminal arginine amide (-Arg-NH₂), a modification critical for its biological activity [4] [9]. This processing occurs in secretory granules of neuroendocrine cells, particularly adrenal chromaffin cells and vascular endothelial cells [1] [8].

Role of Signal Peptides in Maturation

The N-terminal signal peptide (residues 1-21) of preproadrenomedullin directs the nascent polypeptide to the endoplasmic reticulum for co-translational translocation. This hydrophobic sequence (predominantly α-helical) facilitates docking to the signal recognition particle (SRP), ensuring proper entry into the secretory pathway. Post-cleavage of the signal peptide by signal peptidase, the prohormone folds into a conformation permitting exposure of dibasic residue motifs (KR/RR) for subsequent processing. The absence of this signal peptide would result in cytoplasmic mislocalization and failure to generate mature PAMP or adrenomedullin [6] [10].

Structural Characterization of Proadrenomedullin (1-20)

Amino Acid Sequence Analysis (ARLDVASEFRKKWNKWALSR-NH₂)

The canonical sequence of human PAMP is Ala-Arg-Leu-Asp-Val-Ala-Ser-Glu-Phe-Arg-Lys-Lys-Trp-Asn-Lys-Trp-Ala-Leu-Ser-Arg-NH₂ (One-letter code: ARLDVASEFRKKWNKWALSR-NH₂) [4] [9]. Key structural features include:

  • Cationic Core: Four arginine (R) and four lysine (K) residues confer a net positive charge at physiological pH (+5 at pH 7.4), facilitating electrostatic interactions with anionic membranes or receptors.
  • Aromatic/Amphipathic Domains: Phe⁹ and tandem Trp¹³/Trp¹⁶ create hydrophobic patches critical for membrane insertion and receptor binding.
  • Evolutionary Variability: Comparative analysis reveals low sequence conservation (e.g., chicken PAMP shares ~45% identity), except for the C-terminal amidation motif conserved in mammals [7].
  • Structural Motifs: Circular dichroism studies indicate a disordered structure in aqueous solutions but partial α-helix formation in membrane-mimetic environments (e.g., 30% trifluoroethanol/water) [4] [7].

Table 2: Sequence Properties of Human PAMP (1-20)

PropertyCharacteristic
Full SequenceH-Ala-Arg-Leu-Asp-Val-Ala-Ser-Glu-Phe-Arg-Lys-Lys-Trp-Asn-Lys-Trp-Ala-Leu-Ser-Arg-NH₂
Molecular FormulaC₁₁₂H₁₇₈N₃₆O₂₇
Monoisotopic Mass2460.84 Da
Isoelectric Point (pI)~12.1 (theoretical)
Net Charge (pH 7.4)+5
Disulfide BondsNone
C-terminal ModificationAmidation (-NH₂)

Chemical Properties and Stability

PAMP exhibits moderate stability in physiological buffers (t½ ~ 2–4 hours in plasma at 37°C), with degradation primarily mediated by exopeptidases targeting N-terminal Ala¹ or C-terminal Arg²⁰. Key stability determinants include:

  • C-terminal Amidation: The -Arg-NH₂ terminus dramatically reduces carboxypeptidase susceptibility compared to acidic forms [7].
  • Thermal Sensitivity: Aggregation occurs above 50°C due to hydrophobic Trp interactions.
  • pH Liability: Acidic conditions (pH < 4) promote deamidation at Asn¹⁴ and Gln residues. Lyophilized PAMP is stable at -20°C for years when protected from moisture, but repeated freeze-thaw cycles in solution cause peptide fragmentation [4] [9].
  • Functional Consequences: Non-amidated analogs (e.g., fish/chicken PAMP) show 70% reduced angiogenic activity, though human non-amidated PAMP retains antimicrobial function if the free acid form is preserved [7].

TFA Salt Formation and Implications for Experimental Use

Synthetic PAMP is typically purified as a trifluoroacetate (TFA) salt to enhance solubility and prevent aggregation. The TFA counterion associates with cationic residues (Arg/Lys), yielding ≥95% purity by HPLC [1] [4]. However, TFA introduces experimental artifacts:

  • Biological Interference: At nanomolar concentrations, TFA modulates glycine receptor activity, potentially confounding neurological studies. Concentrations >1 mM inhibit cell proliferation in vitro [4].
  • Analytical Challenges: TFA absorbs at 210–220 nm, overlapping peptide bond UV detection, complicating spectrophotometric quantification.
  • Immunogenicity Risk: TFA may trifluoroacetylate host proteins, provoking antibody responses in vivo [4].Desalting (e.g., via acetic acid exchange) mitigates these effects but reduces peptide recovery by 15–30%. Consequently, TFA content must be quantified (ion chromatography) and controlled in functional assays [4].

Table 3: Implications of TFA Salt in PAMP Research

AspectImpact of TFA SaltMitigation Strategy
Cell Culture Studies≥10 nM inhibits growth; alters glycine receptor kineticsUse acetate form; dialysis desalting
In Vivo AdministrationTrifluoroacetylation of proteins; immunogenicityHPLC purification with acetic acid mobile phase
Spectroscopic AnalysisUV absorption at 210–220 nm masks peptide quantificationMeasure at 280 nm (Trp absorbance)
Biological ActivityNoncompetitive inhibition of nicotinic receptors (IC₅₀ ~350 nM) [1]Include TFA-only controls in assays

Properties

CAS Number

150238-87-2

Product Name

Proadrenomedullin (1-20) (human)

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid

Molecular Formula

C₁₁₂H₁₇₈N₃₆O₂₇

Molecular Weight

2460.84

InChI

InChI=1S/C112H178N36O27/c1-57(2)46-77(102(168)147-85(56-150)107(173)132-70(90(118)156)35-23-43-125-110(119)120)139-92(158)61(8)130-100(166)80(49-64-53-128-68-30-15-13-28-66(64)68)142-97(163)73(34-19-22-42-115)136-105(171)82(51-86(117)151)144-104(170)81(50-65-54-129-69-31-16-14-29-67(65)69)143-96(162)72(33-18-21-41-114)135-94(160)71(32-17-20-40-113)134-95(161)75(37-25-45-127-112(123)124)137-103(169)79(48-63-26-11-10-12-27-63)141-99(165)76(38-39-87(152)153)138-108(174)84(55-149)146-93(159)62(9)131-109(175)89(59(5)6)148-106(172)83(52-88(154)155)145-101(167)78(47-58(3)4)140-98(164)74(133-91(157)60(7)116)36-24-44-126-111(121)122/h10-16,26-31,53-54,57-62,70-85,89,128-129,149-150H,17-25,32-52,55-56,113-116H2,1-9H3,(H2,117,151)(H2,118,156)(H,130,166)(H,131,175)(H,132,173)(H,133,157)(H,134,161)(H,135,160)(H,136,171)(H,137,169)(H,138,174)(H,139,158)(H,140,164)(H,141,165)(H,142,163)(H,143,162)(H,144,170)(H,145,167)(H,146,159)(H,147,168)(H,148,172)(H,152,153)(H,154,155)(H4,119,120,125)(H4,121,122,126)(H4,123,124,127)/t60-,61-,62-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,89-/m0/s1

SMILES

CC(C)CC(C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.